2-amino-6,7-dimethoxyquinazolin-4(3H)-one
Overview
Description
2-Amino-6,7-dimethoxyquinazolin-4(3H)-one is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and organic synthesis. It is a derivative of quinazolinone, a bicyclic compound consisting of a fused benzene and pyrimidine ring. This compound has been explored for its use as an organocatalyst, as well as its role in the synthesis of tertiary amines and potential as an inhibitor of malaria digestive vacuole plasmepsins .
Synthesis Analysis
The synthesis of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives has been reported using different starting materials and reaction conditions. One approach involves the use of vanillin as a raw material, which undergoes a series of reactions including methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination to yield the desired quinazoline derivatives . Another method reported the synthesis of related quinazolinone derivatives through a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid . Additionally, a catalyst-free multi-component synthesis in water has been described, which is environmentally friendly and produces good to excellent yields .
Molecular Structure Analysis
The molecular structure of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives has been studied using various analytical techniques. For instance, the X-ray crystal structure of a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, revealed the formation of base-paired N-H...N hydrogen-bonded dimers in the solid state, with specific distances between nitrogen atoms . This structural information is crucial for understanding the binding interactions of these compounds when they act as inhibitors or organocatalysts.
Chemical Reactions Analysis
The chemical reactivity of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one has been explored in the context of organocatalysis and as a scaffold for the development of inhibitors. As an organocatalyst, it has been used for the activation of aldehydes to facilitate the synthesis of tertiary amines . In medicinal chemistry, derivatives of this compound have been identified as inhibitors of plasmepsins, which are key enzymes in the malaria parasite Plasmodium falciparum . The introduction of hydrophobic substituents has been shown to improve the potency of these inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-6,7-dimethoxyquinazolin-4(3H)-one derivatives are influenced by their molecular structure and substituents. The presence of amino and methoxy groups can affect the solubility, acidity, and hydrogen bonding capabilities of these compounds. For example, the methanol solvate of 4-amino-2-chloro-6,7-dimethoxyquinazoline forms hydrogen bonds with methanol molecules, which could have implications for its solubility and interaction with biological targets . The overall yield and reaction conditions reported in the synthesis studies also provide insights into the practical aspects of producing these compounds on an industrial scale .
Scientific Research Applications
Cerebroprotective Properties : Novel derivatives of 6,7-dimethoxyquinazolin-4(3H)-one have shown promise in cerebroprotection. These compounds, including 3i, 3j, and 3k, demonstrated significant activity in pharmacological models of cerebral ischemia, making them potential candidates for further research in treating neurodegenerative diseases like Alzheimer's and cerebral ischemia (Chiriapkin, Kodonidi, & Pozdnyakov, 2022).
Antihypertensive Activity : Some 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives have been tested for antihypertensive activity. Compounds such as 3a, 3j, and 5a have been effective in reducing blood pressure in hypertensive rats and have shown alpha-adrenoceptor blocking effects, suggesting potential for treating hypertension (Sekiya et al., 1983).
Anticonvulsant Agents : N3 aryl/heteroaryl substituted 2-((benzyloxy and phenylthio) methyl) 6,7-dimethoxyquinazolin-4(3H)-ones have been synthesized and evaluated for their anticonvulsant activity. Compound 8f, in particular, showed a significant activity profile, suggesting its utility in managing epilepsy (Das, Banerjee, & Shrivastava, 2014).
Alpha 1-Adrenoceptor Antagonists : 4-Amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline derivatives have shown high binding affinity for alpha 1-adrenoceptors, indicating potential as antihypertensive agents and alpha 1-adrenoceptor antagonists (Campbell et al., 1987).
Key Intermediate in Drug Synthesis : 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate for several drugs like Prazosin, Bunazosin, and Doxazosin, was synthesized using carbon dioxide and cesium carbonate, showcasing its role in pharmaceutical manufacturing (Patil, Tambade, Jagtap, & Bhanage, 2008).
Janus Kinase 3 Inhibitor : WHI-P131, a compound based on 4-(4'hydroxyphenyl)-amino-6,7-dimethoxyquinazoline, is a potent inhibitor of Janus kinase 3 and has demonstrated effectiveness in preclinical studies against acute lymphoblastic leukemia, showing potential as a therapeutic agent (Uckun et al., 1999).
Treatment of Allergic Asthma : A derivative of 6,7-dimethoxyquinazoline, WHI-P97, has been found effective in a mouse model of allergic asthma, inhibiting leukotriene synthesis in mast cells. This suggests potential applications in treating allergic conditions (Malaviya et al., 2000).
Safety And Hazards
properties
IUPAC Name |
2-amino-6,7-dimethoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-15-7-3-5-6(4-8(7)16-2)12-10(11)13-9(5)14/h3-4H,1-2H3,(H3,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEASVAKVZYHCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445396 | |
Record name | 2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |
CAS RN |
16175-67-0 | |
Record name | 2-amino-6,7-dimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6,7-dimethoxy-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.